Methanesulfonic acid;oct-3-yn-2-ol
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Overview
Description
Methanesulfonic acid;oct-3-yn-2-ol is a compound that combines the properties of methanesulfonic acid and oct-3-yn-2-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H. It is a colorless liquid that is highly soluble in water and other polar solvents . Oct-3-yn-2-ol is an alkyne alcohol with a triple bond between the third and fourth carbon atoms and a hydroxyl group on the second carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid is typically prepared by the oxidation of dimethyl sulfide using oxygen or nitric acid . The reaction conditions involve temperatures around 50°C and pressures of 100 bar in the presence of a potassium persulfate initiator . Oct-3-yn-2-ol can be synthesized through various methods, including the hydration of oct-3-yne or the reduction of oct-3-yn-2-one .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification processes . Oct-3-yn-2-ol is produced on a smaller scale, often through specialized organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including esterification, alkylation, and sulfonation . It is a strong acid and can act as a catalyst in many organic reactions. Oct-3-yn-2-ol can participate in oxidation, reduction, and substitution reactions due to the presence of the alkyne and hydroxyl functional groups .
Common Reagents and Conditions
Common reagents for reactions involving methanesulfonic acid include alcohols for esterification and alkyl halides for alkylation . Oct-3-yn-2-ol reactions often involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride .
Major Products Formed
Reactions involving methanesulfonic acid typically produce esters, alkylated products, and sulfonated derivatives . Oct-3-yn-2-ol reactions can yield various alcohols, ketones, and substituted alkynes .
Scientific Research Applications
Methanesulfonic acid is extensively used in green chemistry as a Brønsted acid catalyst for esterification and alkylation reactions . It is also employed in biodiesel production, electroplating, and as an electrolyte in redox flow batteries . Oct-3-yn-2-ol finds applications in organic synthesis, particularly in the preparation of complex molecules and as an intermediate in pharmaceuticals .
Mechanism of Action
Methanesulfonic acid exerts its effects through its strong acidity, facilitating proton transfer reactions and acting as a catalyst in various organic transformations . Oct-3-yn-2-ol’s mechanism involves its ability to undergo nucleophilic addition and substitution reactions due to the presence of the alkyne and hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Similar compounds include trifluoromethanesulfonic acid and ethanesulfonic acid.
Oct-3-yn-2-ol: Similar compounds include other alkyne alcohols like hex-3-yn-2-ol and dec-3-yn-2-ol.
Uniqueness
Methanesulfonic acid is unique due to its high solubility in water and its strong acidity, making it a versatile reagent in various chemical processes . Oct-3-yn-2-ol is unique because of its specific alkyne and hydroxyl functional groups, which allow for diverse chemical transformations .
Properties
CAS No. |
117487-36-2 |
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Molecular Formula |
C9H18O4S |
Molecular Weight |
222.30 g/mol |
IUPAC Name |
methanesulfonic acid;oct-3-yn-2-ol |
InChI |
InChI=1S/C8H14O.CH4O3S/c1-3-4-5-6-7-8(2)9;1-5(2,3)4/h8-9H,3-5H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
XSVAWFSRDJEQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)O.CS(=O)(=O)O |
Origin of Product |
United States |
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